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molecular formula C14H12O3 B116517 3-(Benzyloxy)-4-hydroxybenzaldehyde CAS No. 50773-56-3

3-(Benzyloxy)-4-hydroxybenzaldehyde

Cat. No. B116517
M. Wt: 228.24 g/mol
InChI Key: CWMRCRFALIQFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06586467B2

Procedure details

3,4-Dihydroxybenzaldehyde (30.2 g, 219 mmol) is dissolved in DMF (300 mL) and added to a suspension of NaH (60% oil, 17.2 g, 430 mmol) in DMF (500 mL) at RT. The mixture is stirred for 30 minutes and benzyl chloride (17.3 mL, 150 mmol) is added at 0° C. The reaction is stirred overnight. The solvent is removed by evaporation and the residue is dissolved in water (500 mL). The mixture is extracted three times with CH2Cl2. The aqueous layer is acidified with HOAC (100 mL). The product is precipitated and filtered, washed with water to provide 3-benzyloxy-4-hydroxybenzaldehyde.
Quantity
30.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
17.2 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
17.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].[H-].[Na+].[CH2:13](Cl)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CN(C=O)C>[CH2:13]([O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1O
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
17.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
17.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction is stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent is removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted three times with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The product is precipitated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=O)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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